2-Cyano-5-methyl-benzenesulfonic acid amide
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Overview
Description
2-Cyano-5-methyl-benzenesulfonic acid amide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a benzene ring, which is further substituted with a sulfonic acid amide group (-SO₂NH₂). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-methyl-benzenesulfonic acid amide typically involves the reaction of 2-cyano-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
2-Cyano-5-methylbenzenesulfonyl chloride+NH3→2-Cyano-5-methyl-benzenesulfonic acid amide+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-methyl-benzenesulfonic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonic acid amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid amide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Cyano-5-methyl-benzenesulfonic acid amide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Cyano-5-methyl-benzenesulfonic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonic acid amide group can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-methyl-benzenesulfonic acid amide
- 2-Cyano-5-ethyl-benzenesulfonic acid amide
- 2-Cyano-5-methyl-benzenesulfonic acid
Uniqueness
2-Cyano-5-methyl-benzenesulfonic acid amide is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C8H8N2O2S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-cyano-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)8(4-6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
SOTIXMUHJHUUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)S(=O)(=O)N |
Origin of Product |
United States |
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